2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dibromo-Hydroxyphenyl Group: This step involves the bromination of a hydroxyphenyl precursor, followed by its condensation with the benzothiazole core.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with 2-methoxyphenyl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dibromo groups, potentially leading to debromination or the formation of hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, especially at the benzothiazole core or the dibromo-hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The benzothiazole core is known for its biological activity, and this compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. Its interactions with biological targets could be studied to develop new therapeutic agents.
Medicine
Given its potential biological activities, this compound could be investigated for its medicinal properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The dibromo-hydroxyphenyl group may enhance its binding affinity or reactivity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- 2-[(6-{[(E)-(3,5-difluoro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide lies in its dibromo-hydroxyphenyl group, which can significantly influence its reactivity and potential applications. Compared to similar compounds with different halogen substitutions, the dibromo derivative may exhibit distinct biological activities or chemical properties.
Properties
Molecular Formula |
C23H17Br2N3O3S2 |
---|---|
Molecular Weight |
607.3 g/mol |
IUPAC Name |
2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H17Br2N3O3S2/c1-31-19-5-3-2-4-17(19)27-21(29)12-32-23-28-18-7-6-15(10-20(18)33-23)26-11-13-8-14(24)9-16(25)22(13)30/h2-11,30H,12H2,1H3,(H,27,29) |
InChI Key |
NDIRVCOMABUKMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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